molecular formula C21H25N3O4S B7429111 N-[4-[4-(2,2,4-trimethyl-3-oxopiperazin-1-yl)sulfonylphenyl]phenyl]acetamide

N-[4-[4-(2,2,4-trimethyl-3-oxopiperazin-1-yl)sulfonylphenyl]phenyl]acetamide

Numéro de catalogue B7429111
Poids moléculaire: 415.5 g/mol
Clé InChI: NFTKVBNNAJVOMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-[4-(2,2,4-trimethyl-3-oxopiperazin-1-yl)sulfonylphenyl]phenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.

Mécanisme D'action

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 can disrupt the signaling pathways that promote cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the activation of BTK and downstream signaling pathways, reduce the expression of anti-apoptotic proteins, and increase the expression of pro-apoptotic proteins. TAK-659 has also been shown to enhance the activity of chemotherapy and radiation therapy in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 for lab experiments is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. However, TAK-659 has some limitations, including its relatively short half-life, which may require frequent dosing, and its potential for off-target effects.

Orientations Futures

There are several future directions for the study of TAK-659. One direction is to further investigate its potential in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its potential in the treatment of other types of cancer, such as breast cancer and lung cancer. Additionally, further research is needed to better understand the mechanisms of action of TAK-659 and its potential for off-target effects.

Méthodes De Synthèse

TAK-659 is synthesized using a multi-step process. The first step involves the reaction of 4-bromoaniline with 4-(2,2,4-trimethylpiperazin-1-yl)benzenesulfonyl chloride to form N-(4-(4-(2,2,4-trimethylpiperazin-1-yl)sulfonylphenyl)phenyl)-4-bromoaniline. The second step involves the reaction of the intermediate product with ethyl acetate and sodium hydroxide to form TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Several preclinical studies have shown that TAK-659 can inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy.

Propriétés

IUPAC Name

N-[4-[4-(2,2,4-trimethyl-3-oxopiperazin-1-yl)sulfonylphenyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-15(25)22-18-9-5-16(6-10-18)17-7-11-19(12-8-17)29(27,28)24-14-13-23(4)20(26)21(24,2)3/h5-12H,13-14H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTKVBNNAJVOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.